molecular formula C15H14ClN5O2S B6504583 5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 1396882-03-3

5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No. B6504583
CAS RN: 1396882-03-3
M. Wt: 363.8 g/mol
InChI Key: OZTMNLBGTUJPKP-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide” is a potent antithrombotic agent . It is also known as Rivaroxaban . It is an oral, direct Factor Xa inhibitor .


Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The process is described in detail in the patents .


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The compound is a potent Factor Xa inhibitor . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.881 . Its formula is C19H18ClN3O5S .

Mechanism of Action

Target of Action

The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a potential therapeutic agent for thromboembolic diseases .

Mode of Action

The compound acts as a direct inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The compound affects the coagulation cascade , a biochemical pathway that leads to blood clot formation . Normally, factor Xa catalyzes the conversion of prothrombin to thrombin. Thrombin then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . By inhibiting factor Xa, the compound disrupts this pathway, reducing the formation of blood clots .

Result of Action

The primary result of the compound’s action is the reduction of blood clot formation . This can help prevent thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action

Future Directions

The compound is a promising candidate for the treatment of thromboembolic disorders . Its excellent in vitro and in vivo efficacy and good pharmacokinetic profile make it a potential candidate for further development .

properties

IUPAC Name

5-chloro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-20-13(10-4-2-3-7-17-10)19-21(15(20)23)9-8-18-14(22)11-5-6-12(16)24-11/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTMNLBGTUJPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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